molecular formula C5H6F2N4O B11741006 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11741006
M. Wt: 176.12 g/mol
InChI Key: YTRZTYVRQRBSFC-UHFFFAOYSA-N
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Description

3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with difluoromethyl ketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and various substituted pyrazoles .

Scientific Research Applications

3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both an amino group and a difluoromethyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C5H6F2N4O

Molecular Weight

176.12 g/mol

IUPAC Name

3-amino-1-(difluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(4(9)12)3(8)10-11/h1,5H,(H2,8,10)(H2,9,12)

InChI Key

YTRZTYVRQRBSFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)N)C(=O)N

Origin of Product

United States

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